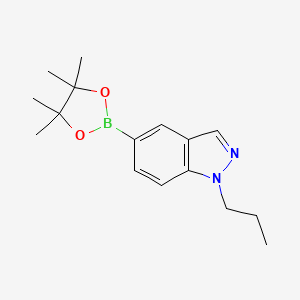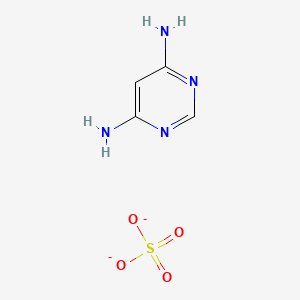
Pyrimidine-4,6-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-4,6-diamine;sulfate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in medicinal chemistry, where it serves as a building block for various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,6-diamine;sulfate typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method includes the use of pyrimidine-4,6-dichloride, which reacts with ammonia or primary amines to form the desired diamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-4,6-diamine;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine-4,6-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Pyrimidine-4,6-diamine;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a key component in the study of nucleic acids and their analogs.
Medicine: It is utilized in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of Pyrimidine-4,6-diamine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as Janus Kinase (JAK) or epidermal growth factor receptor (EGFR). By binding to these targets, it disrupts critical signaling pathways involved in cell growth, differentiation, and survival, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrimidine-2,4-diamine: Another diamine derivative with similar chemical properties.
Pyrimidine-4,6-dione: An oxidized form of Pyrimidine-4,6-diamine.
Tetrahydropyrimidine: A reduced form of Pyrimidine-4,6-diamine.
Uniqueness: Pyrimidine-4,6-diamine;sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C4H6N4O4S-2 |
|---|---|
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
pyrimidine-4,6-diamine;sulfate |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |
Clé InChI |
KVQQUKZVGBKTLQ-UHFFFAOYSA-L |
SMILES canonique |
C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


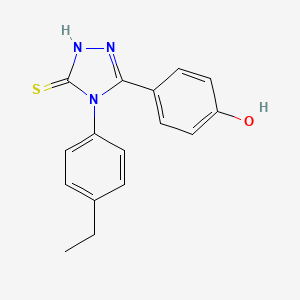
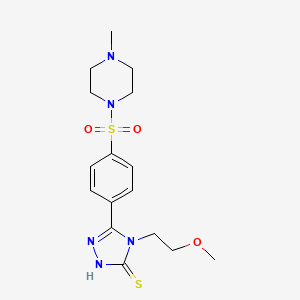
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)



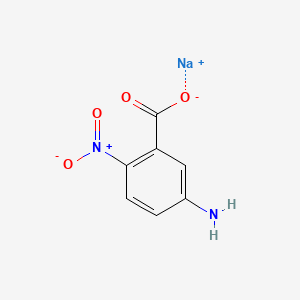
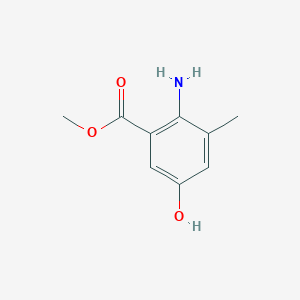

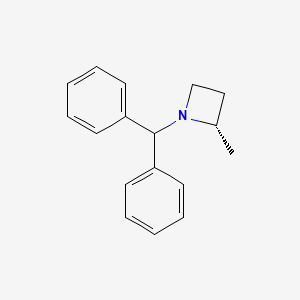
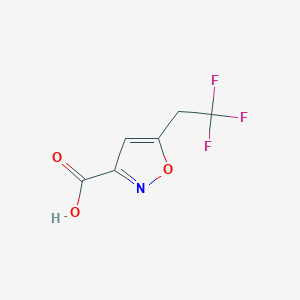
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)

